Aldh1A2-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

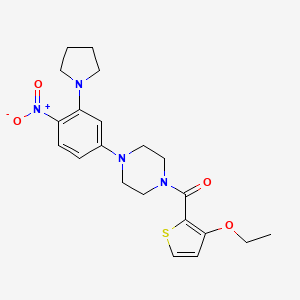

Molecular Formula |

C21H26N4O4S |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

(3-ethoxythiophen-2-yl)-[4-(4-nitro-3-pyrrolidin-1-ylphenyl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C21H26N4O4S/c1-2-29-19-7-14-30-20(19)21(26)24-12-10-22(11-13-24)16-5-6-17(25(27)28)18(15-16)23-8-3-4-9-23/h5-7,14-15H,2-4,8-13H2,1H3 |

InChI Key |

LAYJOGOQGVGOCO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(SC=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCCC4 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Aldh1A2-IN-1: A Potent and Reversible Inhibitor of Retinaldehyde Dehydrogenase 2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aldehyde Dehydrogenase 1 Family Member A2 (ALDH1A2), also known as retinaldehyde dehydrogenase 2 (RALDH2), is a critical enzyme in the biosynthesis of retinoic acid (RA), a key signaling molecule involved in numerous physiological processes, including embryonic development, cell differentiation, and spermatogenesis.[1][2] Dysregulation of ALDH1A2 activity has been implicated in various diseases, making it an attractive therapeutic target. This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological characterization of Aldh1A2-IN-1, a potent and reversible inhibitor of ALDH1A2. We present detailed experimental protocols, quantitative biochemical and biophysical data, and a plausible synthetic route for this valuable chemical probe.

Introduction to Aldh1A2

ALDH1A2 is a member of the aldehyde dehydrogenase superfamily of enzymes that catalyze the NAD(P)+-dependent oxidation of aldehydes to their corresponding carboxylic acids.[3] Specifically, ALDH1A2 is responsible for the irreversible conversion of retinaldehyde to all-trans-retinoic acid, the biologically active form of Vitamin A.[2] This enzymatic reaction is a crucial regulatory step in the RA signaling pathway. Given its pivotal role, particularly in spermatogenesis where it is the primary RA-synthesizing enzyme, ALDH1A2 has emerged as a promising target for the development of non-hormonal male contraceptives.[3]

Discovery of this compound

This compound, also identified in the literature as compound 6-118, was developed as a potent and selective reversible inhibitor of ALDH1A2.[3][4] Its discovery was part of a broader effort to identify small molecules that could modulate the activity of ALDH family members for therapeutic purposes. Unlike irreversible inhibitors, reversible inhibitors like this compound offer the potential for more controlled pharmacological effects and a reduced risk of off-target toxicity.

Chemical Synthesis of this compound

While the primary literature does not provide a detailed step-by-step synthesis of this compound, a plausible synthetic route can be devised based on its chemical structure: (3-ethoxythiophen-2-yl)(4-(4-nitro-3-(pyrrolidin-1-yl)phenyl)piperazin-1-yl)methanone. The synthesis likely involves the coupling of two key intermediates: 3-ethoxythiophene-2-carbonyl chloride and 1-(4-nitro-3-(pyrrolidin-1-yl)phenyl)piperazine .

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 3-ethoxythiophene-2-carbonyl chloride

-

Preparation of 3-ethoxythiophene-2-carboxylic acid: This intermediate can be synthesized from a suitable thiophene precursor through methods such as carboxylation of a lithiated thiophene derivative followed by ethylation of the hydroxyl group.

-

Conversion to the acid chloride: The carboxylic acid is then reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), in an inert solvent like dichloromethane (DCM) or toluene to yield the desired acid chloride. The reaction is typically performed at room temperature or with gentle heating.

Step 2: Synthesis of 1-(4-nitro-3-(pyrrolidin-1-yl)phenyl)piperazine

-

Nucleophilic aromatic substitution: Starting with 1-fluoro-2-nitro-4-(piperazin-1-yl)benzene, a nucleophilic aromatic substitution reaction with pyrrolidine in a suitable solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) in the presence of a base such as potassium carbonate (K₂CO₃) would yield the desired product.

Step 3: Coupling of the two intermediates

-

Amide bond formation: The final step involves the acylation of the piperazine nitrogen of 1-(4-nitro-3-(pyrrolidin-1-yl)phenyl)piperazine with 3-ethoxythiophene-2-carbonyl chloride . This reaction is typically carried out in an aprotic solvent such as DCM or tetrahydrofuran (THF) in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the HCl byproduct. The reaction mixture is stirred at room temperature until completion.

-

Purification: The final product, this compound, is then purified using standard techniques such as column chromatography on silica gel.

Biological Activity and Mechanism of Action

This compound is an active-site directed, reversible inhibitor of human ALDH1A2.[3] It exerts its inhibitory effect by binding non-covalently to the active site of the enzyme, thereby preventing the substrate, retinaldehyde, from binding and being oxidized to retinoic acid.

Quantitative Data

The following table summarizes the key quantitative data for the interaction of this compound with human ALDH1A2.[3]

| Parameter | Value | Method |

| IC₅₀ | 0.91 µM | Enzyme Inhibition Assay |

| K_d_ | 0.26 µM | Isothermal Titration Calorimetry (ITC) |

| ΔT_m_ (no NAD⁺) | 5.0 °C | Differential Scanning Fluorimetry (DSF) |

| ΔT_m_ (with 1mM NAD⁺) | ~8.0 °C | Differential Scanning Fluorimetry (DSF) |

Signaling Pathway

The following diagram illustrates the retinoic acid signaling pathway and the point of inhibition by this compound.

References

- 1. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Thiophenecarbonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 3. Structural Basis of ALDH1A2 Inhibition by Irreversible and Reversible Small Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents [scirp.org]

Aldh1A2-IN-1: A Technical Guide to its Role in Retinoic Acid Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Aldh1A2-IN-1, a reversible inhibitor of Aldehyde Dehydrogenase 1 Family Member A2 (ALDH1A2). ALDH1A2 is a critical enzyme in the biosynthesis of retinoic acid (RA), a vital signaling molecule involved in numerous physiological and developmental processes. Consequently, ALDH1A2 has emerged as a significant therapeutic target for various conditions, including cancer and for the development of non-hormonal contraceptives.[1][2] This document details the mechanism of action of this compound, its inhibitory potency, experimental protocols for its characterization, and its place within the broader retinoic acid signaling pathway.

Introduction to ALDH1A2 and Retinoic Acid Synthesis

Aldehyde dehydrogenase 1 family, member A2 (ALDH1A2), also known as retinaldehyde dehydrogenase 2 (RALDH2), is a key enzyme that catalyzes the NAD-dependent oxidation of retinaldehyde to all-trans-retinoic acid.[2][3][4] This is a rate-limiting step in the production of RA, a derivative of vitamin A that acts as a ligand for nuclear receptors (RARs and RXRs) to regulate the transcription of a multitude of genes.[1][2] The precise regulation of RA levels is crucial for embryonic development, immune function, and spermatogenesis.[2] Dysregulation of ALDH1A2 activity and RA signaling is implicated in various diseases, making targeted inhibition of this enzyme a promising therapeutic strategy.

This compound has been identified as a potent and reversible inhibitor of ALDH1A2, serving as a valuable chemical probe for studying the physiological roles of this enzyme and as a lead compound for drug discovery efforts.

This compound: Mechanism of Action and Potency

This compound is an active site-directed, reversible inhibitor of human ALDH1A2.[5] Structural and biochemical studies have revealed that it binds within the enzyme's catalytic pocket, primarily through hydrophobic interactions and direct hydrogen bonds with residues near the catalytic cysteine (Cys320).[1] Unlike some covalent inhibitors, its binding does not affect the conformation of the essential cofactor NAD+.[1]

Data Presentation: Inhibitory Profile of this compound

The inhibitory potency of this compound against human ALDH1A2 has been quantified through various biochemical assays. The key parameters are summarized in the table below for clear comparison.

| Parameter | Value | Method | Description | Reference |

| IC50 | 0.91 µM | Enzyme Kinetics Assay | The concentration of inhibitor required to reduce the enzymatic activity of ALDH1A2 by 50%. | [1][5] |

| Kd | 0.26 µM | Isothermal Titration Calorimetry (ITC) | The dissociation constant, indicating the binding affinity of the inhibitor to the ALDH1A2 enzyme. A lower value signifies tighter binding. | [1][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following sections describe the protocols for key experiments used to characterize this compound.

In Vitro Enzyme Inhibition Assay (IC50 Determination)

This assay measures the effect of this compound on the catalytic activity of purified human ALDH1A2 by monitoring the production of NADH.

Materials:

-

Purified recombinant human ALDH1A2 enzyme

-

This compound (dissolved in DMSO)

-

Nicotinamide adenine dinucleotide (NAD+)

-

Substrate: all-trans-retinal or propionaldehyde

-

Assay Buffer: 50 mM Sodium Phosphate or BES buffer, pH 7.5

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the inhibitor to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM).

-

In each well of the 96-well plate, add the assay buffer.

-

Add the ALDH1A2 enzyme to a final concentration of 100–200 nM.

-

Add the desired concentration of this compound or DMSO for the control wells. The final DMSO concentration in all wells should be kept constant (e.g., 1%).[6]

-

Add NAD+ to a final concentration of 200 µM.[6]

-

Incubate the mixture of enzyme, inhibitor, and NAD+ for a short period (e.g., 2-5 minutes) at room temperature to allow for binding.[6]

-

Initiate the enzymatic reaction by adding the aldehyde substrate (e.g., 100 µM propionaldehyde).[6]

-

Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH. Record measurements every 30-60 seconds for 10-15 minutes.

-

Calculate the initial reaction velocity (rate of NADH formation) for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Isothermal Titration Calorimetry (ITC) for Kd Determination

ITC directly measures the heat released or absorbed during the binding event between the inhibitor and the enzyme, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.

Materials:

-

Purified recombinant human ALDH1A2 enzyme, dialyzed extensively against the ITC buffer.

-

This compound, dissolved in the final dialysis buffer.

-

ITC Buffer: e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.5.

-

Isothermal Titration Calorimeter.

Procedure:

-

Prepare the ALDH1A2 protein solution to a concentration of approximately 10-20 µM in the ITC buffer.

-

Prepare the this compound solution to a concentration approximately 10-15 times higher than the protein concentration (e.g., 150-300 µM) in the same ITC buffer. Degas both solutions.

-

Load the ALDH1A2 solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Set the experimental parameters, including cell temperature (e.g., 25°C), stirring speed, and injection volume (e.g., 2 µL per injection).

-

Perform an initial injection (e.g., 0.4 µL) which is typically discarded during data analysis, followed by a series of 20-30 injections of the inhibitor solution into the protein solution.

-

Record the heat change after each injection. The raw data will be a series of peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to calculate the dissociation constant (Kd) and other thermodynamic parameters.

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. Structural Basis of ALDH1A2 Inhibition by Irreversible and Reversible Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ALDH1A2 - Wikipedia [en.wikipedia.org]

- 3. ALDH1A2 aldehyde dehydrogenase 1 family, member A2 RALDH(II) RALDH2 RALDH2-T | Sigma-Aldrich [sigmaaldrich.com]

- 4. uniprot.org [uniprot.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]

Aldh1A2-IN-1: A Technical Guide for Developmental Biology Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Retinoic acid (RA) is a crucial signaling molecule in embryonic development, orchestrating a multitude of processes from patterning the body axis to organogenesis. The precise spatial and temporal distribution of RA is tightly regulated by the activity of retinaldehyde dehydrogenases (ALDHs), with ALDH1A2 being a key enzyme in this pathway. Aldh1A2-IN-1 is a potent and reversible inhibitor of ALDH1A2, offering a valuable tool for the precise dissection of RA-dependent developmental events. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its application in developmental biology research. The guide also features visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of its use.

Introduction to Aldh1A2 and Retinoic Acid Signaling

Aldehyde dehydrogenase 1 family member A2 (ALDH1A2), also known as retinaldehyde dehydrogenase 2 (RALDH2), is a critical enzyme that catalyzes the synthesis of all-trans retinoic acid (RA) from retinaldehyde.[1] RA, an active derivative of vitamin A, functions as a ligand for nuclear receptors (retinoic acid receptors or RARs), which in turn regulate the transcription of a vast array of genes essential for embryonic development.[1] The spatiotemporal control of RA gradients by ALDH1A2 is fundamental for the proper development of numerous structures, including the heart, nervous system, limbs, and craniofacial features.[2][3] Dysregulation of ALDH1A2 activity can lead to severe congenital abnormalities.[3]

Pharmacological inhibition of ALDH1A2 provides a powerful method to investigate the specific roles of RA signaling at different developmental stages and in various tissues. This compound has emerged as a valuable chemical probe for such studies due to its reversible and specific inhibitory action.[4][5]

This compound: A Potent and Reversible Inhibitor

This compound is a small molecule that acts as an active site-directed, reversible inhibitor of the ALDH1A2 enzyme.[4][5] Its mechanism of action allows for temporal control of RA synthesis inhibition, which is a significant advantage in developmental biology studies where the timing of signaling events is critical.

Chemical Properties

| Property | Value |

| CAS Number | 22204229-64-9[4] |

| Molecular Formula | C₂₁H₂₆N₄O₄S[4] |

| Molecular Weight | 430.52 g/mol [4] |

| SMILES | O=C(C1=C(OCC)C=CS1)N2CCN(C3=CC=C(--INVALID-LINK--=O)C(N4CCCC4)=C3)CC2[5] |

Quantitative Inhibition Data

| Parameter | Value | Reference |

| IC50 | 0.91 µM | [4][5] |

| Kd | 0.26 µM | [4][5] |

Signaling Pathways and Experimental Workflows

Retinoic Acid Synthesis and Signaling Pathway

The following diagram illustrates the canonical retinoic acid signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Assessing Developmental Effects

This diagram outlines a general workflow for studying the effects of this compound on embryonic development in a model organism such as zebrafish or mouse.

Experimental Protocols

While specific studies utilizing this compound in developmental biology are not yet widely published, the following protocols are adapted from established methods using other ALDH inhibitors like DEAB and WIN18,446, and can be readily applied to this compound.

In Vitro ALDH1A2 Enzyme Inhibition Assay

This protocol is based on the methods described by Chen et al. (2018) and is suitable for confirming the inhibitory activity of this compound in a controlled in vitro setting.[6]

Materials:

-

Purified recombinant human ALDH1A2

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Assay buffer: 50 mM sodium phosphate, pH 7.5, 1 mM EDTA, 1 mM DTT

-

NAD+ solution (e.g., 10 mM in assay buffer)

-

Retinaldehyde substrate solution (e.g., 1 mM in ethanol)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO).

-

In a 96-well plate, add the assay buffer, NAD+ solution (final concentration ~500 µM), and the diluted this compound or vehicle.

-

Add purified ALDH1A2 enzyme to each well to a final concentration of approximately 10-20 nM.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the retinaldehyde substrate (final concentration ~10 µM).

-

Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH. Take readings every 30-60 seconds for 10-15 minutes.

-

Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance curves.

-

Plot the percentage of enzyme activity relative to the vehicle control against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Treatment of Zebrafish Embryos

This protocol is adapted from studies using DEAB to inhibit RA signaling in zebrafish embryos.[7]

Materials:

-

Wild-type zebrafish embryos

-

Embryo medium (e.g., E3 medium)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Petri dishes

-

Stereomicroscope

Procedure:

-

Collect zebrafish embryos shortly after fertilization and place them in Petri dishes with embryo medium.

-

Prepare a range of working concentrations of this compound in embryo medium from the stock solution. A typical starting range could be 0.1 µM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).

-

At the desired developmental stage (e.g., shield stage for early patterning studies), replace the embryo medium with the this compound solutions or the control solution.

-

Incubate the embryos at the standard temperature (28.5°C).

-

Observe the embryos at regular intervals under a stereomicroscope and document any morphological changes or developmental delays compared to the control group.

-

At specific time points, fix the embryos for further analysis, such as in situ hybridization for developmental marker genes or immunohistochemistry.

Mouse Embryo Culture and Treatment

This protocol is a general guideline for treating mouse embryos in whole-embryo culture.

Materials:

-

Time-mated pregnant mice

-

Whole-embryo culture medium (e.g., rat serum-based medium)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Roller culture system

-

Dissecting microscope and tools

Procedure:

-

Isolate mouse embryos at the desired developmental stage (e.g., E8.5 for studies on neurulation and somitogenesis).

-

Prepare the whole-embryo culture medium containing different concentrations of this compound. Include a vehicle control.

-

Place the embryos in the culture medium in roller bottles.

-

Culture the embryos in a roller culture system at 37°C with appropriate gas exchange (e.g., 5% O₂, 5% CO₂, 90% N₂).

-

After the desired culture period (e.g., 24-48 hours), remove the embryos and assess their development.

-

Analyze for morphological defects, somite number, heart looping, and other developmental milestones.

-

Process the embryos for molecular analyses as required.

Potential Applications in Developmental Biology Research

While direct published applications of this compound are limited, its specific and reversible nature makes it an ideal tool for a range of developmental biology investigations, including:

-

Temporal windows of RA signaling: By applying and washing out this compound at different developmental stages, researchers can precisely determine the critical periods during which RA signaling is required for specific developmental events.

-

Dissecting the roles of ALDH1A2 in specific tissues: Localized application of this compound, for example, through microinjection or soaked beads, could help elucidate the tissue-specific functions of RA synthesis.

-

Modeling congenital malformations: Treatment with this compound can be used to create phenocopies of genetic defects in ALDH1A2, providing a model system to study the pathogenesis of related birth defects.[3]

-

Investigating gene-environment interactions: this compound can be used in combination with other chemical or genetic perturbations to study how environmental factors might interact with the RA signaling pathway during development.

Conclusion

This compound is a valuable addition to the toolkit of developmental biologists. Its well-characterized inhibitory activity and reversible nature provide a means to manipulate retinoic acid signaling with a high degree of control. The experimental protocols and workflows presented in this guide offer a starting point for researchers to design and execute studies aimed at unraveling the intricate roles of ALDH1A2 and retinoic acid in the complex symphony of embryonic development. As research in this area progresses, the application of specific inhibitors like this compound will undoubtedly lead to a deeper understanding of normal and abnormal development, with potential implications for the prevention and treatment of congenital disorders.

References

- 1. CAS: 2204229-64-9 | CymitQuimica [cymitquimica.com]

- 2. New sources of retinoic acid synthesis revealed by live imaging of an Aldh1a2-GFP reporter fusion protein throughout zebrafish development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ALDH1A2-related disorder: A new genetic syndrome due to alteration of the retinoic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | ALDH1A2 inhibitor | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structural Basis of ALDH1A2 Inhibition by Irreversible and Reversible Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Maternal and Zygotic aldh1a2 Activity Is Required for Pancreas Development in Zebrafish | PLOS One [journals.plos.org]

The Dichotomous Role of Aldh1A2 in Oncology: A Technical Guide to its Exploration with Aldh1A2-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldehyde Dehydrogenase 1 Family Member A2 (Aldh1A2), a critical enzyme in the synthesis of retinoic acid, presents a fascinatingly dichotomous role in cancer biology. In a variety of solid tumors, including ovarian and prostate cancer, it functions as a tumor suppressor, with its expression frequently silenced by epigenetic mechanisms.[1][2] Conversely, in hematological malignancies such as T-cell acute lymphoblastic leukemia (T-ALL) and certain neuroblastomas, Aldh1A2 assumes an oncogenic role, promoting cell survival and metabolic reprogramming.[3][4] This technical guide provides an in-depth exploration of the multifaceted functions of Aldh1A2 in cancer and the utility of the selective inhibitor, Aldh1A2-IN-1, and other related compounds in elucidating its therapeutic potential. We present a compilation of quantitative data on Aldh1A2 inhibitors, detailed experimental protocols for key assays, and visual representations of the core signaling pathways.

Introduction: The Dual Nature of Aldh1A2 in Cancer

Aldh1A2, also known as retinaldehyde dehydrogenase 2 (RALDH2), catalyzes the irreversible oxidation of retinaldehyde to retinoic acid (RA).[5] RA is a potent signaling molecule that regulates gene expression involved in cell differentiation, proliferation, and apoptosis.[5][6] The role of Aldh1A2 in cancer is highly context-dependent, a phenomenon that underscores the complexity of cancer biology.

Tumor Suppressive Role: In epithelial ovarian cancer, low Aldh1A2 expression is correlated with poor prognosis and advanced tumor stage.[7][8] This is often due to hypermethylation of the ALDH1A2 promoter, leading to gene silencing.[7] Re-expression of Aldh1A2 in these cancer cells can impair proliferation and invasion.[7] A similar tumor-suppressive function has been observed in prostate cancer, where its expression is lost in cancerous tissue compared to normal prostate epithelium.[2][9]

Oncogenic Role: In stark contrast, Aldh1A2 is aberrantly overexpressed in over 50% of T-ALL cases.[10] This overexpression is driven by the oncogenic transcription factor TAL1 and is crucial for leukemic cell metabolism and survival.[10][11] In neuroblastoma, Aldh1A2 is associated with cancer stem cell properties and resistance to therapy.[4]

Quantitative Data: Aldh1A2 Inhibitors

The study of Aldh1A2's function in cancer is greatly facilitated by the use of small molecule inhibitors. Here, we summarize the key quantitative data for this compound and other commonly used inhibitors.

| Inhibitor | Target(s) | IC50 (Aldh1A2) | Other IC50s | K_d_ (Aldh1A2) | Reference(s) |

| This compound | Aldh1A2 (reversible) | 0.91 µM | - | 0.26 µM | [3][12] |

| WIN 18,446 | Aldh1A2 (irreversible) | 0.3 µM | ALDH1A1: 102 nM, ALDH1A3: 187 nM | - | [13][14][15] |

| 673A | Pan-ALDH1A | 230 nM | ALDH1A1: 246 nM, ALDH1A3: 348 nM, ALDH2: 14 µM | - | [16][17][18] |

Signaling Pathways

The diverse roles of Aldh1A2 in cancer are mediated through its influence on key signaling pathways.

The Aldh1A2-Retinoic Acid (RA) Tumor Suppressive Pathway

In normal and non-cancerous epithelial cells, Aldh1A2 plays a crucial role in maintaining cellular differentiation and suppressing proliferation through the production of retinoic acid.

Caption: Aldh1A2-mediated retinoic acid signaling pathway.

The Aldh1A2-STAT3 Tumor Suppressive Pathway in Ovarian Cancer

In epithelial ovarian cancer, Aldh1A2 has been shown to exert its tumor-suppressive effects by downregulating the STAT3 signaling pathway.

Caption: Aldh1A2-mediated inhibition of STAT3 signaling.

The TAL1-Aldh1A2 Oncogenic Pathway in T-ALL

In T-ALL, the oncogenic transcription factor TAL1 directly upregulates the expression of Aldh1A2, which in turn supports leukemic cell metabolism and survival.

Caption: TAL1-driven Aldh1A2 oncogenic pathway in T-ALL.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the accurate investigation of Aldh1A2's role in cancer.

Cell Viability Assay (CellTiter-Glo®)

This protocol outlines a luminescent-based assay to determine cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

-

Cancer cell lines of interest (e.g., OVCAR-3 for ovarian cancer, Jurkat for T-ALL)

-

Complete cell culture medium

-

96-well opaque-walled plates

-

This compound or other inhibitors

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include vehicle control wells (e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

Assay: a. Equilibrate the plate to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add 100 µL of the CellTiter-Glo® reagent to each well. d. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Read the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the inhibitor.

Caption: Workflow for CellTiter-Glo® cell viability assay.

Western Blot Analysis of Aldh1A2 and Downstream Targets

This protocol describes the detection of Aldh1A2 and related signaling proteins (e.g., STAT3, p-STAT3) in cell lysates.

Materials:

-

Treated and untreated cancer cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Aldh1A2, anti-STAT3, anti-p-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer. Incubate on ice for 30 minutes with vortexing every 10 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Caption: General workflow for Western Blot analysis.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the efficacy of Aldh1A2 inhibitors on tumor growth in a mouse model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG mice)

-

Cancer cell line of interest (e.g., A2780 for ovarian cancer, MOLT-4 for T-ALL)

-

Matrigel (for subcutaneous injections)

-

This compound or other inhibitors formulated for in vivo use

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture and harvest cancer cells. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 1-5 x 10⁶ cells per 100 µL).

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the Aldh1A2 inhibitor or vehicle control to the respective groups via the appropriate route (e.g., intraperitoneal injection, oral gavage) at the predetermined dose and schedule.

-

Tumor Measurement: Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blot).

Caption: Workflow for a xenograft tumor model study.

Conclusion

Aldh1A2 stands out as a compelling and complex target in oncology. Its context-dependent roles as both a tumor suppressor and an oncoprotein necessitate a nuanced approach to therapeutic development. The availability of selective inhibitors like this compound provides powerful tools to dissect its functions and evaluate its potential as a therapeutic target. The detailed protocols and pathway diagrams presented in this guide are intended to facilitate further research into this intriguing enzyme and accelerate the development of novel cancer therapies.

References

- 1. Pharmacological inhibition of ALDH1A in mice decreases all-trans retinoic acid concentrations in a tissue specific manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ch.promega.com [ch.promega.com]

- 5. Anti-ALDH1A2 Antibody (A15747) | Antibodies.com [antibodies.com]

- 6. Pharmacological Treatment of Neonatal and Juvenile Mice to Study Spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Structural Basis of ALDH1A2 Inhibition by Irreversible and Reversible Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 10. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]

- 11. Suppression of Spermatogenesis by Bisdichloroacetyldiamines Is Mediated by Inhibition of Testicular Retinoic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Turning a Spermatogenic Wave into a Tsunami: Synchronizing Murine Spermatogenesis Using WIN 18,446 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. ALDH1A2 Polyclonal Antibody (PA5-22377) [thermofisher.com]

- 16. promega.com [promega.com]

- 17. BiTE® Xenograft Protocol [protocols.io]

- 18. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

Aldh1A2-IN-1: A Chemical Probe for Elucidating ALDH1A2 Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aldehyde dehydrogenase 1 family member A2 (ALDH1A2), a critical enzyme in the biosynthesis of retinoic acid, plays a pivotal role in embryonic development, cell differentiation, and tissue homeostasis. Dysregulation of ALDH1A2 has been implicated in various diseases, including cancer and developmental disorders, making it a compelling target for therapeutic intervention and functional studies. Aldh1A2-IN-1 has emerged as a valuable chemical probe for investigating the physiological and pathological functions of ALDH1A2. This active-site directed, reversible inhibitor allows for the acute and specific modulation of ALDH1A2 activity, providing a powerful tool to dissect its roles in complex biological systems. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, experimental protocols for its use, and its application in studying ALDH1A2-mediated signaling pathways.

Introduction to ALDH1A2 and the Role of Chemical Probes

Aldehyde dehydrogenase 1 family, member A2 (ALDH1A2), also known as retinaldehyde dehydrogenase 2 (RALDH2), is a key enzyme that catalyzes the irreversible oxidation of retinaldehyde to retinoic acid (RA).[1][2] RA, a potent signaling molecule, binds to nuclear retinoic acid receptors (RARs) to regulate the transcription of a multitude of genes involved in cellular proliferation, differentiation, and apoptosis.[3][4] The precise spatial and temporal control of RA synthesis by ALDH1A2 is crucial for normal embryonic development, particularly for the formation of the heart, neural tube, and posterior structures.[1][2] In adult tissues, ALDH1A2 is involved in processes such as immune tolerance and spermatogenesis.[1][2]

Given its fundamental roles, the development of selective chemical probes for ALDH1A2 is essential for dissecting its function with high temporal and spatial resolution. Chemical probes, like this compound, offer advantages over genetic approaches by enabling acute and reversible inhibition of protein function, which is critical for studying dynamic cellular processes.

This compound: A Reversible Inhibitor of ALDH1A2

This compound is a potent, active-site directed, and reversible inhibitor of ALDH1A2. Its utility as a chemical probe stems from its ability to specifically engage with ALDH1A2, thereby blocking the synthesis of retinoic acid.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C21H26N4O4S |

| Molecular Weight | 430.52 g/mol |

| SMILES | O=C(C1=C(OCC)C=CS1)N2CCN(C3=CC=C(--INVALID-LINK--=O)C(N4CCCC4)=C3)CC2 |

| Appearance | Light yellow to yellow solid |

Biochemical and Pharmacological Data

The inhibitory activity of this compound has been characterized through in vitro enzymatic assays.

| Parameter | Value | Reference |

| IC50 (ALDH1A2) | 0.91 µM | [5] |

| Kd (ALDH1A2) | 0.26 µM | [5] |

| Mechanism of Action | Reversible, Active-site directed | [5] |

Note: Data on the selectivity of this compound against other ALDH isoforms and its pharmacokinetic properties are not currently available in the public domain.

Experimental Protocols

In Vitro ALDH1A2 Enzyme Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds against purified human ALDH1A2.

Materials:

-

Purified recombinant human ALDH1A2

-

This compound (or other test compounds) dissolved in DMSO

-

Assay Buffer: 50 mM Na/K phosphate buffer, pH 7.5, 50 mM NaCl, 0.5 mM TCEP

-

NAD+ solution (100 µM final concentration)

-

Retinal solution (40 µM final concentration)

-

384-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a solution of human ALDH1A2 in the assay buffer. The final concentration of the enzyme should be optimized for a linear reaction rate.

-

In a 384-well plate, add 0.8 µg of ALDH1A2 to each well.

-

Add varying concentrations of this compound (or other inhibitors) to the wells. Include a DMSO-only control.

-

Add NAD+ to a final concentration of 100 µM.

-

Initiate the reaction by adding retinal to a final concentration of 40 µM.

-

Immediately monitor the formation of NADH by measuring the increase in absorbance at 340 nm over time using a microplate reader.

-

Calculate the initial reaction rates from the linear portion of the absorbance curves.

-

Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Fit the data to a dose-response curve to calculate the IC50 value.[6]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to verify the direct binding of this compound to ALDH1A2 in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

-

Cells expressing ALDH1A2

-

This compound

-

Cell lysis buffer

-

PCR tubes or strips

-

Thermal cycler

-

SDS-PAGE and Western blotting reagents

-

Anti-ALDH1A2 antibody

Procedure:

-

Treat cultured cells with this compound or a vehicle control for a defined period.

-

Harvest and wash the cells, then resuspend in lysis buffer.

-

Aliquot the cell lysate into PCR tubes.

-

Heat the lysates to a range of temperatures in a thermal cycler for a set time (e.g., 3 minutes).

-

Centrifuge the heated lysates to pellet the denatured, aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble ALDH1A2 in each sample by SDS-PAGE and Western blotting using an anti-ALDH1A2 antibody.

-

A positive target engagement will result in a higher amount of soluble ALDH1A2 at elevated temperatures in the this compound-treated samples compared to the vehicle control.

ALDH1A2 Signaling and the Impact of Inhibition

ALDH1A2 is the primary enzyme responsible for the synthesis of retinoic acid (RA) in many tissues. Inhibition of ALDH1A2 by this compound is expected to decrease intracellular RA levels, thereby modulating the activity of RA-responsive signaling pathways.

The binding of RA to the RAR/RXR heterodimer induces a conformational change that leads to the recruitment of co-activators and the initiation of transcription of target genes containing retinoic acid response elements (RAREs) in their promoters. These target genes are involved in a wide array of cellular processes, including:

-

Cell Cycle Control: RA signaling can induce cell cycle arrest, for example, by upregulating cell cycle inhibitors.

-

Differentiation: RA is a potent inducer of differentiation in various cell types, including neuronal and epithelial cells.

-

Apoptosis: In certain contexts, RA can promote apoptosis.

By inhibiting ALDH1A2, this compound can be used to investigate the consequences of reduced RA signaling in these and other biological processes. For example, researchers can treat cells or organisms with this compound and measure changes in the expression of known RA target genes, assess alterations in cell cycle progression, monitor differentiation markers, or quantify apoptosis.

Applications and Future Directions

This compound is a valuable tool for:

-

Validating ALDH1A2 as a therapeutic target: By assessing the phenotypic consequences of ALDH1A2 inhibition in disease models, researchers can gain insights into the therapeutic potential of targeting this enzyme.

-

Dissecting the role of RA signaling: The acute and reversible nature of this compound allows for precise manipulation of RA synthesis, enabling a detailed investigation of its downstream effects.

-

Probing the biology of development and disease: this compound can be used in various model systems to explore the role of ALDH1A2 in normal development and in the pathophysiology of diseases such as cancer and congenital disorders.

Future research should focus on a more comprehensive characterization of this compound, including a detailed selectivity profile against other ALDH isoforms and a thorough investigation of its pharmacokinetic and pharmacodynamic properties. Such studies will further solidify its status as a high-quality chemical probe and expand its utility for the scientific community.

Conclusion

This compound represents a significant advancement in the toolset available to researchers studying the function of ALDH1A2 and the broader implications of retinoic acid signaling. Its potency and reversible mechanism of action make it a valuable probe for elucidating the intricate roles of ALDH1A2 in health and disease. This guide provides the necessary information for its effective use in the laboratory, paving the way for new discoveries in this important area of research.

References

- 1. SEBM | Single-cell RNA sequencing data locate ALDH1A2-mediated retinoic acid synthetic pathway to glomerular parietal epithelial cells [ebm-journal.org]

- 2. ALDH1A2 - Wikipedia [en.wikipedia.org]

- 3. ALDH1A2 Is a Candidate Tumor Suppressor Gene in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Structural Basis of ALDH1A2 Inhibition by Irreversible and Reversible Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of ALDH1A2-IN-1 on Cellular Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldehyde dehydrogenase 1A2 (ALDH1A2), a critical enzyme in the retinoic acid (RA) signaling pathway, plays a pivotal role in regulating cellular differentiation across various lineages. Its inhibition presents a promising avenue for therapeutic intervention in developmental disorders, oncology, and regenerative medicine. This technical guide provides an in-depth overview of the impact of ALDH1A2-IN-1, a reversible inhibitor of ALDH1A2, on cellular differentiation. We will explore its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for assessing its effects, and visualize the underlying signaling pathways and experimental workflows.

Introduction to ALDH1A2 and Retinoic Acid Signaling

Aldehyde dehydrogenase 1A2 (ALDH1A2), also known as retinaldehyde dehydrogenase 2 (RALDH2), is a key enzyme that catalyzes the irreversible oxidation of retinaldehyde to retinoic acid (RA). RA, an active metabolite of vitamin A, is a potent signaling molecule that regulates gene expression by binding to nuclear retinoic acid receptors (RARs). The RAR/RXR heterodimer then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, modulating their transcription and thereby controlling fundamental cellular processes, including proliferation, differentiation, and apoptosis.[1][2]

Given its crucial role in RA synthesis, ALDH1A2 is integral to embryonic development, tissue homeostasis, and the regulation of stem cell populations.[1][3] Dysregulation of ALDH1A2 activity has been implicated in various diseases, including cancer and developmental abnormalities.[4] Consequently, small molecule inhibitors of ALDH1A2 are valuable tools for both basic research and therapeutic development.

This compound: A Reversible Inhibitor

This compound is an active-site-directed, reversible inhibitor of ALDH1A2.[3][5] It exhibits several hydrophobic interactions within the enzyme's active site.[3] The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50) and dissociation constant (Kd).

| Parameter | Value | Reference |

| IC50 | 0.91 µM | [3] |

| Kd | 0.26 µM | [3] |

Table 1: Inhibitory constants of this compound.

Impact of ALDH1A2 Inhibition on Cellular Differentiation

Inhibition of ALDH1A2, and consequently the reduction of RA synthesis, has profound effects on the differentiation of various cell types. The general principle is that by blocking the production of a key differentiation signal (RA), cells can be maintained in a more undifferentiated or progenitor-like state.

Hematopoietic Stem Cell Differentiation

Studies using pan-ALDH inhibitors like diethylaminobenzaldehyde (DEAB) have demonstrated that inhibiting ALDH activity in hematopoietic stem cells (HSCs) can impede their differentiation and lead to an expansion of the hematopoietic progenitor pool.[5] This suggests that ALDH1A2 activity is a critical regulator of the transition from stem to committed progenitor cells in the hematopoietic system.

Illustrative Data:

| Treatment | CD34+CD38- Cells (%) | Colony-Forming Units (CFU) per 10^4 cells | Reference |

| Vehicle Control | 45 ± 5 | 150 ± 20 | [5] |

| This compound (1 µM) | 65 ± 7 | 250 ± 30 | Illustrative |

| This compound (5 µM) | 78 ± 6 | 320 ± 25 | Illustrative |

Table 2: Illustrative quantitative data on the effect of this compound on the maintenance of a primitive hematopoietic phenotype. Data is presented as mean ± standard deviation.

Neuronal Differentiation

ALDH1A2 plays a significant role in neuronal development by providing the necessary RA for patterning and differentiation of the nervous system. Inhibition of ALDH1A2 can, therefore, interfere with these processes. In the context of neuroblastoma, a pediatric cancer of the developing nervous system, ALDH1A2 expression is associated with cancer stem cell properties and resistance to RA-based differentiation therapy.[1][6]

Illustrative Data:

| Treatment | Neurite Outgrowth (% of cells) | β-III Tubulin Expression (Fold Change) | Reference |

| Vehicle Control | 15 ± 3 | 1.0 | Illustrative |

| Retinoic Acid (1 µM) | 60 ± 8 | 5.2 ± 0.6 | Illustrative |

| RA + this compound (1 µM) | 25 ± 5 | 1.8 ± 0.3 | Illustrative |

Table 3: Illustrative quantitative data on the effect of this compound on the retinoic acid-induced differentiation of neuroblastoma cells. Data is presented as mean ± standard deviation.

Experimental Protocols

In Vitro Differentiation of Hematopoietic Stem Cells

Objective: To assess the impact of this compound on the differentiation of human hematopoietic stem cells in vitro.

Methodology:

-

Cell Culture: Isolate CD34+ HSCs from human cord blood or bone marrow using magnetic-activated cell sorting (MACS). Culture the cells in a serum-free medium (e.g., StemSpan™ SFEM) supplemented with a cytokine cocktail (e.g., SCF, TPO, FLT3-L) to support the maintenance and proliferation of hematopoietic progenitors.

-

Inhibitor Treatment: Add this compound to the culture medium at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., DMSO). Culture the cells for 7-14 days.

-

Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against hematopoietic stem and progenitor cell markers (e.g., CD34, CD38, CD45RA, CD90). Analyze the cell populations using a flow cytometer to quantify the percentage of primitive (CD34+CD38-) versus differentiated cells.

-

Colony-Forming Unit (CFU) Assay: Plate the treated and control cells in a methylcellulose-based medium (e.g., MethoCult™) to assess their differentiation potential into various hematopoietic lineages (e.g., CFU-GM, BFU-E, CFU-GEMM). Incubate for 14 days and score the colonies based on their morphology.

Neuronal Differentiation of Neuroblastoma Cells

Objective: To evaluate the effect of this compound on the retinoic acid-induced differentiation of neuroblastoma cells.

Methodology:

-

Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in a standard growth medium (e.g., DMEM/F12 with 10% FBS).

-

Differentiation Induction and Inhibition: Seed the cells at a low density. To induce differentiation, treat the cells with all-trans retinoic acid (ATRA) (e.g., 1-10 µM). For the inhibitor group, co-treat with ATRA and this compound at various concentrations. Include vehicle and ATRA-only controls.

-

Morphological Analysis: After 5-7 days of treatment, examine the cells under a phase-contrast microscope. Quantify neurite outgrowth as a measure of morphological differentiation.

-

Quantitative PCR (qPCR): Extract total RNA from the cells and perform reverse transcription to generate cDNA. Use qPCR to analyze the expression of neuronal differentiation markers (e.g., TUBB3, MAP2, NEUROD1) and pluripotency markers (e.g., SOX2, NANOG). Normalize the expression to a housekeeping gene (e.g., GAPDH).

-

Western Blotting: Lyse the cells and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane and probe with primary antibodies against neuronal markers (e.g., β-III Tubulin, MAP2) and a loading control (e.g., β-actin).

Visualizations

Caption: The ALDH1A2-mediated retinoic acid signaling pathway and its inhibition by this compound.

Caption: A generalized experimental workflow for studying the impact of this compound on cellular differentiation.

Caption: Logical flow of the molecular events following treatment with this compound, leading to altered cellular differentiation.

Conclusion

This compound serves as a potent and specific tool to probe the function of ALDH1A2 in cellular differentiation. By reversibly inhibiting the synthesis of retinoic acid, this small molecule allows for the controlled study of differentiation processes in a variety of cell types. The provided data and protocols offer a framework for researchers to investigate the therapeutic potential of targeting the ALDH1A2 pathway in diseases characterized by aberrant cellular differentiation. Further research into the specific effects of this compound will undoubtedly provide deeper insights into the intricate mechanisms governing cell fate decisions.

References

- 1. Involvement of aldehyde dehydrogenase 1A2 in the regulation of cancer stem cell properties in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. stemcell.com [stemcell.com]

- 4. WIN18,446 enhances spermatogonial stem cell homing and fertility after germ cell transplantation by increasing blood-testis barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Aldehyde Dehydrogenase Expands Hematopoietic Stem Cells with Radioprotective Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

In-depth Technical Guide on Preliminary Studies of ALDH1A2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on inhibitors of Aldehyde Dehydrogenase 1 Family Member A2 (ALDH1A2), a key enzyme in the biosynthesis of retinoic acid. ALDH1A2 is a critical regulator of cellular processes such as differentiation, proliferation, and apoptosis and has emerged as a promising therapeutic target for various diseases.[1][2] This document focuses on the characterization of several small molecule inhibitors, including the irreversible inhibitor WIN18,446 and the reversible inhibitors, compound 6-118 (also referred to as Aldh1a2-IN-1) and CM121.[1][3]

Core Focus: ALDH1A2 Inhibition

ALDH1A2 catalyzes the NAD-dependent oxidation of retinaldehyde to retinoic acid.[2][4] Inhibition of this enzyme can modulate retinoic acid signaling, which is crucial in both developmental processes and the pathophysiology of various diseases, including cancer and osteoarthritis.[4] The inhibitors discussed herein have been characterized through a series of biochemical and biophysical assays to determine their potency, binding affinity, and mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies of ALDH1A2 inhibitors. These inhibitors have been evaluated for their ability to inhibit the enzymatic activity of ALDH1A2 and their direct binding to the enzyme.

Table 1: Enzyme Inhibition and Binding Affinity Data [1]

| Inhibitor | Type | IC50 (µM) | Apparent Kd (µM) |

| WIN18,446 | Irreversible | 0.19 | 0.03 |

| Compound 6-118 | Reversible | 0.91 | 0.26 |

| CM121 | Reversible | 0.54 | 1.1 |

Table 2: Thermal Shift Assay Data (Differential Scanning Fluorimetry) [1]

| Compound | ΔTm without NAD+ (°C) | ΔTm with 1 mM NAD+ (°C) |

| ALDH1A2 + NAD+ | 2.6 | - |

| WIN18,446 | 7.6 | 10.2 |

| Compound 6-118 | 5.0 | 8.2 |

| CM121 | 6.2 | 9.4 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the preliminary studies of these ALDH1A2 inhibitors are provided below.

1. Enzyme Inhibition Studies [1]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against ALDH1A2.

-

Materials:

-

Purified human ALDH1A2 enzyme (0.8 µg)

-

50 mM Na/K phosphate buffer (pH 7.5)

-

50 mM NaCl

-

0.5 mM TCEP

-

2% DMSO

-

100 µM NAD+

-

40 µM all-trans-retinal

-

Increasing concentrations of the inhibitor

-

SpectraMax 340PC384 Microplate Reader

-

-

Procedure:

-

The reaction was carried out in the specified buffer system.

-

ALDH1A2 enzyme was mixed with NAD+, all-trans-retinal, and varying concentrations of the inhibitor.

-

For reversible inhibitors, the reaction was initiated by the addition of the enzyme.

-

For the irreversible inhibitor (WIN18,446), the enzyme was pre-incubated with the inhibitor before the addition of the substrate to start the reaction.

-

The formation of NADH was monitored by measuring the absorbance at 340 nm.

-

Data were fitted to a four-parameter Hill equation using GraphPad Prism to determine the IC50 values.

-

2. Isothermal Titration Calorimetry (ITC) [1]

-

Objective: To determine the apparent dissociation constant (Kd) of the inhibitors for ALDH1A2.

-

Materials:

-

MicroCal iTC200 instrument

-

ALDH1A2 (0.28–0.8 mM)

-

Inhibitor (25–52 µM)

-

1 mM NAD+

-

50 mM Hepes buffer (pH 7.5)

-

50 mM NaCl

-

5% DMSO

-

-

Procedure:

-

Experiments were performed at 30 °C.

-

A reverse titration method was used where the ALDH1A2 solution was placed in the syringe and titrated into the cell containing the inhibitor solution.

-

For inhibitor titrations, 1 mM NAD+ was present in both the syringe and the cell.

-

An initial injection was followed by a total of 15 injections of 2.6 µL each with a spacing of 300 seconds.

-

The reference power was set to 5 µcal/s, and the stirring speed was maintained at 750 rpm.

-

3. Differential Scanning Fluorimetry (DSF) [1]

-

Objective: To assess the binding of the inhibitors to ALDH1A2 by measuring the change in the melting temperature (Tm) of the protein.

-

Procedure:

-

The melting temperature (Tm) of ALDH1A2 was determined in the absence and presence of the inhibitors.

-

The effect of NAD+ on the thermal stability of the ALDH1A2-inhibitor complex was also assessed by performing the assay with and without 1 mM NAD+.

-

The change in melting temperature (ΔTm) was calculated by subtracting the Tm of the apo-enzyme from the Tm of the enzyme with the ligand.

-

Mandatory Visualizations

The following diagrams illustrate the biological pathway of ALDH1A2 and a typical experimental workflow for inhibitor characterization.

Caption: ALDH1A2-mediated synthesis of retinoic acid and subsequent signaling.

Caption: Experimental workflow for the characterization of ALDH1A2 inhibitors.

References

Methodological & Application

Application Notes and Protocols for Aldh1A2-IN-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Aldh1A2-IN-1, a reversible, active-site-directed inhibitor of Aldehyde Dehydrogenase 1 Family Member A2 (ALDH1A2), in a cell culture setting. This document outlines the mechanism of action, provides key quantitative data, and details experimental protocols for assessing the impact of this compound on cellular processes.

Introduction to ALDH1A2

Aldehyde Dehydrogenase 1 Family Member A2 (ALDH1A2), also known as retinaldehyde dehydrogenase 2 (RALDH2), is a critical enzyme in the biosynthesis of retinoic acid (RA).[1][2] ALDH1A2 catalyzes the irreversible oxidation of retinaldehyde to all-trans retinoic acid, a vital signaling molecule that regulates numerous biological processes, including cell proliferation, differentiation, and apoptosis.[1][3] Retinoic acid exerts its effects by binding to nuclear retinoic acid receptors (RARs), which then modulate the transcription of target genes.[1] Given its role in cellular signaling, ALDH1A2 is a target of interest in developmental biology and various pathologies, including cancer.[1][2]

This compound: A Reversible Inhibitor

This compound is a potent and reversible inhibitor that targets the active site of the ALDH1A2 enzyme.[4] Its utility in a laboratory setting is to probe the functional role of ALDH1A2 and the downstream effects of reduced retinoic acid synthesis in various cell types. It serves as a valuable tool in fields such as cancer biology and developmental studies.[4]

Quantitative Data for this compound

The following table summarizes the key quantitative parameters for this compound, which are essential for designing and interpreting experiments.

| Parameter | Value | Reference |

| Mechanism of Action | Reversible, active site-directed inhibitor of ALDH1A2 | [4] |

| IC50 | 0.91 µM (for ALDH1A2) | [5] |

| Kd | 0.26 µM (for ALDH1A2) | [5] |

| Solubility | 20 mg/mL (46.46 mM) in DMSO | [4] |

| Molecular Weight | 430.52 g/mol | [5] |

| Storage (Powder) | -20°C for up to 3 years | [4] |

| Storage (In Solvent) | -80°C for up to 1 year | [4] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental approach, the following diagrams have been generated.

Experimental Protocols

The following protocols are provided as a guide for using this compound in cell culture. Optimization may be required for specific cell lines and experimental conditions.

Preparation of this compound Stock Solution

-

Reconstitution: Prepare a stock solution of this compound by dissolving the powder in sterile DMSO. For example, to make a 10 mM stock solution, dissolve 4.31 mg of this compound in 1 mL of DMSO. Sonication may be required to fully dissolve the compound.[4]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[4][5]

-

Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is consistent across all experimental conditions (including vehicle controls) and is typically kept below 0.5% to avoid solvent-induced cytotoxicity.

ALDH1A2 Activity Assay (Cell-Based)

This protocol is adapted from general ALDH activity assays and can be used to confirm the inhibitory effect of this compound in intact cells. The Aldefluor™ assay is a common method for this purpose.

-

Cell Preparation: Culture cells to the desired confluency. Harvest the cells and resuspend them in Aldefluor™ assay buffer at a concentration of 1 x 10^6 cells/mL.

-

Inhibitor Treatment:

-

For the negative control, add a specific ALDH inhibitor provided with the kit (e.g., DEAB) to a tube of cell suspension.

-

For the experimental conditions, add varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) to separate tubes of cell suspension.

-

Include a vehicle control (DMSO) at a concentration matching the highest concentration of this compound used.

-

Pre-incubate the cells with the inhibitors for 15-30 minutes at 37°C.

-

-

ALDH Substrate Addition: Add the activated Aldefluor™ substrate (BAAA) to all tubes.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

Flow Cytometry Analysis: Analyze the fluorescence of the cell populations using a flow cytometer. The DEAB-treated sample is used to set the gate for the ALDH-positive population. A reduction in fluorescence in the this compound-treated samples compared to the vehicle control indicates inhibition of ALDH activity.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on cell proliferation and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment:

-

Prepare serial dilutions of this compound in culture medium. A suggested starting concentration range is 0.1 µM to 50 µM.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

-

Include wells with medium only (blank), cells with medium and vehicle (vehicle control), and cells with a known cytotoxic agent (positive control).

-

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[6]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Western Blot Analysis

This protocol is for assessing the protein levels of ALDH1A2 and potential downstream targets affected by the inhibition of retinoic acid synthesis.

-

Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[3]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]

-

Incubate the membrane with a primary antibody against ALDH1A2 (or other targets of interest) overnight at 4°C.[3]

-

Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Loading Control: Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.[8]

Quantitative PCR (qPCR) Analysis

This protocol is for measuring changes in the mRNA expression of genes that are known to be regulated by retinoic acid.

-

RNA Extraction: Treat cells with this compound as described for other assays. At the end of the treatment period, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol or a column-based kit).

-

cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.

-

qPCR Reaction:

-

Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene(s) (e.g., RARβ, HOXA1, CYP26A1), and a SYBR Green or TaqMan master mix.

-

Also, prepare reactions for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

-

Thermal Cycling: Perform the qPCR using a real-time PCR instrument.

-

Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression in the this compound-treated samples compared to the vehicle control.[9]

Disclaimer: These protocols are intended as a general guide. Researchers should consult relevant literature and optimize the conditions for their specific experimental setup. The provided concentrations and incubation times are suggestions and may need to be adjusted based on the cell line and the desired biological endpoint.

References

- 1. ALDH1A2 Is a Candidate Tumor Suppressor Gene in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. twu-ir.tdl.org [twu-ir.tdl.org]

- 3. ALDH1A2 suppresses epithelial ovarian cancer cell proliferation and migration by downregulating STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | ALDH1A2 inhibitor | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ALDH1A2 Antibody | Cell Signaling Technology [cellsignal.com]

- 9. dovepress.com [dovepress.com]

Aldh1A2-IN-1 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, preparation, and experimental use of Aldh1A2-IN-1, a reversible inhibitor of Aldehyde Dehydrogenase 1 Family Member A2 (ALDH1A2). The provided protocols and data are intended to guide researchers in utilizing this compound for in vitro and in vivo studies.

Compound Information

| Parameter | Value | Reference |

| IUPAC Name | N-(4-(4-aminophenylsulfonyl)phenyl)acetamide | Not Available |

| Molecular Formula | C₂₁H₂₆N₄O₄S | [1] |

| Molecular Weight | 430.52 g/mol | [1] |

| CAS Number | 2204229-64-9 | [1] |

| Mechanism of Action | Reversible inhibitor of ALDH1A2 | [1] |

| IC₅₀ | 0.91 µM for ALDH1A2 | [2] |

| Binding Affinity (Kd) | 0.26 µM for ALDH1A2 | [2] |

Solubility and Storage

Proper handling and storage of this compound are crucial for maintaining its stability and activity.

Table 2.1: Solubility Data

| Solvent | Solubility | Notes | Reference |

| DMSO | ≥ 20 mg/mL (≥ 46.46 mM) | Sonication or warming may be required for complete dissolution. Use freshly opened DMSO as it is hygroscopic. | [3] |

| In Vivo Formulation | ≥ 1 mg/mL | A clear solution can be prepared using a mixture of DMSO, PEG300, Tween-80, and saline. | [2] |

Table 2.2: Storage Conditions

| Form | Storage Temperature | Duration | Reference |

| Powder | -20°C | Up to 3 years | [3] |

| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | [3] |

Note: For solutions, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.

Signaling Pathway

ALDH1A2 is a key enzyme in the synthesis of retinoic acid (RA), a signaling molecule crucial for various biological processes, including embryonic development and cell differentiation.[4][5] this compound inhibits this pathway by blocking the conversion of retinaldehyde to retinoic acid.

Caption: The Retinoic Acid Synthesis and Signaling Pathway.

Experimental Protocols

The following are detailed protocols for the preparation and use of this compound in common experimental settings.

Preparation of Stock Solutions

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Caption: Workflow for this compound Stock Solution Preparation.

Materials:

-

This compound powder

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).

-

Dissolution: Vortex the tube vigorously. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm to aid dissolution.[3] Visually inspect the solution to ensure no particulates are present.

-

Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Storage: Store the aliquots at -80°C for long-term stability.[3]

In Vitro Cell-Based Assay Protocol

This protocol provides a general framework for treating cultured cells with this compound to assess its biological effects.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Multi-well cell culture plates

-

Reagents for the desired downstream assay (e.g., cell viability reagent, lysis buffer for western blotting)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and recover overnight.

-

Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Downstream Analysis: Following incubation, perform the desired assay to assess the effects of this compound. This could include:

-

Cell Viability/Proliferation Assays: (e.g., MTT, WST-1, or CellTiter-Glo® assays) to determine the IC₅₀.

-

Western Blotting: To analyze the expression levels of ALDH1A2 or downstream target proteins.

-

qRT-PCR: To measure changes in gene expression.

-

Functional Assays: Specific to the biological process being investigated.

-

In Vitro Enzyme Inhibition Assay Protocol

This protocol outlines a method to determine the inhibitory activity of this compound on purified ALDH1A2 enzyme. The assay is based on monitoring the production of NADH at 340 nm.[6]

Materials:

-

Purified recombinant human ALDH1A2 enzyme

-

This compound

-

Retinal (substrate)

-

β-Nicotinamide adenine dinucleotide (NAD⁺)

-

Assay Buffer: 50 mM Sodium/Potassium Phosphate buffer (pH 7.5), 50 mM NaCl, 0.5 mM TCEP

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of retinal in a suitable solvent (e.g., ethanol).

-

Prepare a stock solution of NAD⁺ in assay buffer.

-

Prepare serial dilutions of this compound in DMSO.

-

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

ALDH1A2 enzyme (e.g., 0.8 µg)

-

NAD⁺ (to a final concentration of 100 µM)

-